

ORIC-533 Technical Support Center: Investigating Potential Off-Target Effects

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Compound of Interest

Compound Name: ORIC-533

Cat. No.: B15606939

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This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on understanding and investigating the potential off-target effects of **ORIC-533**, a highly potent and selective inhibitor of CD73.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **ORIC-533**?

ORIC-533 is an orally bioavailable small molecule inhibitor of CD73, an ectoenzyme that plays a critical role in the tumor microenvironment.[1][2] CD73 converts adenosine monophosphate (AMP) into adenosine, a molecule that suppresses the anti-tumor immune response. By inhibiting CD73, **ORIC-533** blocks the production of immunosuppressive adenosine, thereby restoring the function of cytotoxic T-cells and promoting an anti-cancer immune response.[1][3][4]

Q2: How selective is **ORIC-533** for its primary target, CD73?

Preclinical data indicate that **ORIC-533** is a highly potent and selective inhibitor of CD73. It exhibits picomolar potency against CD73 with a biochemical IC₅₀ of less than 0.1 nM and a high affinity with a K_D of 30 pM.[2] Notably, studies have shown no off-target activity against 19 related family members, demonstrating a selectivity of over 300,000-fold.[4]

Q3: What is the known clinical safety profile of **ORIC-533** regarding off-target effects?

Phase 1b clinical trial data for **ORIC-533** in patients with relapsed/refractory multiple myeloma have demonstrated a favorable and clean safety profile.[3][5] The observed treatment-related adverse events (TRAEs) have been predominantly mild (Grade 1 and 2), with no dose-limiting toxicities reported.[3][5] The most frequently reported TRAE in more than one patient was fatigue.[6]

Q4: Have any specific off-target liabilities been identified in preclinical studies?

Preclinical safety and toxicology studies have indicated a favorable profile for **ORIC-533**, with a low risk of drug-drug interactions and wide therapeutic exposure margins.[2] While comprehensive proprietary screening data is not publicly available, the high selectivity demonstrated against related ectonucleotidases suggests a low probability of direct off-target effects through these enzymes.

Troubleshooting Guide: Unexpected Experimental Results

This guide is designed to help researchers troubleshoot unexpected results that may arise during in vitro or in vivo experiments with **ORIC-533**, considering the possibility of off-target effects.

Observation	Potential Cause (related to Off-Target Effects)	Recommended Action
Unexpected Cell Viability Decrease in a CD73-Negative Cell Line	The compound may be interacting with an unknown off-target protein essential for cell survival in that specific cell line.	1. Confirm the absence of CD73 expression in the cell line via Western Blot or flow cytometry.2. Perform a dose-response curve to determine the potency of the cytotoxic effect.3. Consider a broad kinase or other enzyme panel screening to identify potential off-target interactions.
Modulation of a Signaling Pathway Unrelated to Adenosine Signaling	ORIC-533 could be directly or indirectly modulating an off-target kinase or phosphatase, leading to unforeseen pathway activation or inhibition.	1. Validate the unexpected signaling event using a different detection method (e.g., phospho-specific antibodies for Western Blot).2. Use a more targeted approach, such as an in vitro kinase assay with the suspected off-target protein, to test for direct inhibition.
Inconsistent Results Between Different Functional Assays	The compound might interfere with the assay technology itself (e.g., luciferase reporters, fluorescent readouts) rather than a biological target.	1. Run cell-free assay controls to test for direct interference of ORIC-533 with the assay components.2. Utilize an orthogonal assay with a different readout to confirm the biological effect.

Data on ORIC-533 Selectivity

While a comprehensive kinome-wide scan is not publicly available, the existing data underscores the high selectivity of **ORIC-533**.

Target	Metric	Value	Reference
CD73	Biochemical IC50	< 0.1 nM	[2]
CD73	Binding Affinity (KD)	30 pM	[2]
19 Related Ectonucleotidases	Selectivity Fold	> 300,000	[4]

Experimental Protocols

1. Protocol: In Vitro Kinase Inhibitor Profiling

To assess the potential for off-target effects on protein kinases, a broad in vitro kinase profiling assay is recommended. This protocol describes a generalized approach.

- Objective: To determine the inhibitory activity of **ORIC-533** against a panel of purified protein kinases.
- Methodology:
 - Compound Preparation: Prepare a stock solution of **ORIC-533** in DMSO. Serially dilute the compound to the desired concentrations for the assay.
 - Kinase Reaction: In a microplate, combine the kinase, a suitable substrate, and ATP.
 - Inhibitor Addition: Add the diluted **ORIC-533** or vehicle control (DMSO) to the kinase reaction mixture.
 - Incubation: Incubate the plate at 30°C for a specified period to allow the enzymatic reaction to proceed.
 - Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (e.g., 33P-ATP) or non-radioactive methods like ADP-Glo™ Kinase Assay (Promega).
 - Data Analysis: Calculate the percentage of kinase activity inhibition for each **ORIC-533** concentration relative to the vehicle control. Determine the IC50 value for any inhibited

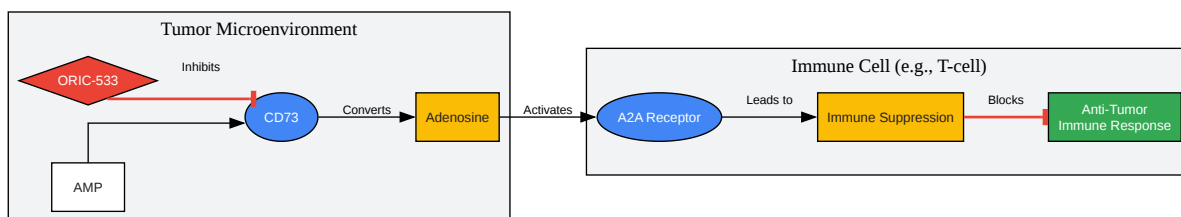
kinases.

2. Protocol: Cell-Based Off-Target Cytotoxicity Assay

This protocol allows for the assessment of **ORIC-533**'s cytotoxic effects on a panel of cell lines with varying genetic backgrounds and target expression levels.

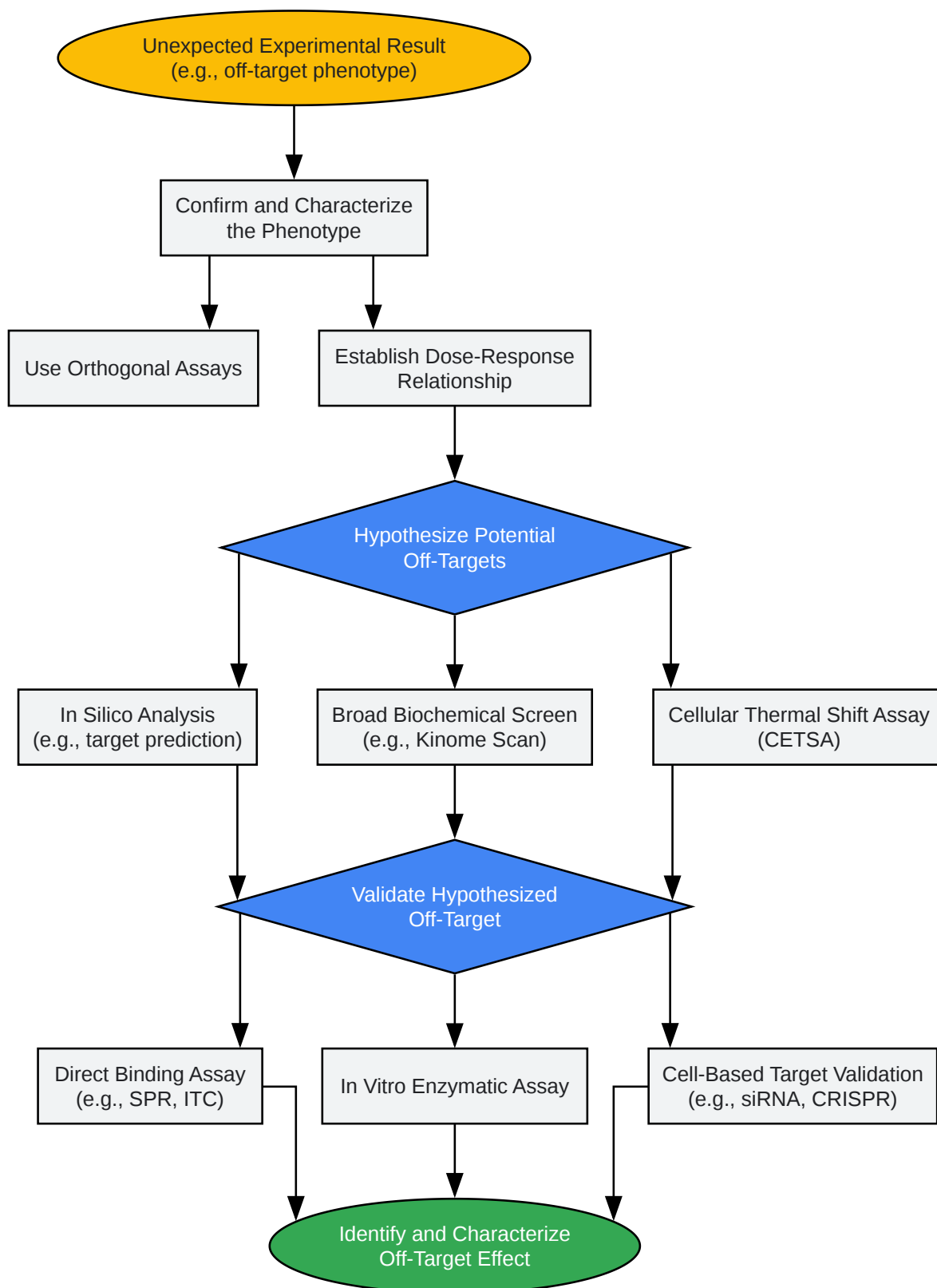
- Objective: To evaluate the cytotoxic potential of **ORIC-533** in various cell lines, including those that do not express CD73.
- Methodology:
 - Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
 - Compound Treatment: Treat the cells with a range of **ORIC-533** concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
 - Incubation: Incubate the plates for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator.
 - Viability Assessment: Measure cell viability using a suitable assay, such as a resazurin-based assay (e.g., CellTiter-Blue®, Promega) or an ATP-based assay (e.g., CellTiter-Glo®, Promega).
 - Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC₅₀ for cytotoxicity in each cell line.

Visualizations



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Caption: Mechanism of action of **ORIC-533** in the tumor microenvironment.



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Caption: A logical workflow for investigating potential off-target effects.

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